molecular formula C9H10ClF4N B6208415 {[2-fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride CAS No. 2703782-45-8

{[2-fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride

Katalognummer: B6208415
CAS-Nummer: 2703782-45-8
Molekulargewicht: 243.63 g/mol
InChI-Schlüssel: UDADTSKRJVVGRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{[2-fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride is a chemical compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials. The presence of fluorine atoms in the structure imparts unique properties to the compound, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {[2-fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using various reagents and catalysts under specific conditions. For example, trifluoromethylation of carbon-centered radical intermediates is a common method .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. Techniques such as continuous flow chemistry and advanced catalytic systems are often employed to optimize the production process and reduce costs.

Analyse Chemischer Reaktionen

Types of Reactions

{[2-fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the conditions employed. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Wissenschaftliche Forschungsanwendungen

{[2-fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of {[2-fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

{[2-fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride is unique due to its specific structure, which combines a trifluoromethyl group with a fluorinated phenyl ring and an amine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

Eigenschaften

CAS-Nummer

2703782-45-8

Molekularformel

C9H10ClF4N

Molekulargewicht

243.63 g/mol

IUPAC-Name

1-[2-fluoro-3-(trifluoromethyl)phenyl]-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C9H9F4N.ClH/c1-14-5-6-3-2-4-7(8(6)10)9(11,12)13;/h2-4,14H,5H2,1H3;1H

InChI-Schlüssel

UDADTSKRJVVGRG-UHFFFAOYSA-N

Kanonische SMILES

CNCC1=C(C(=CC=C1)C(F)(F)F)F.Cl

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.